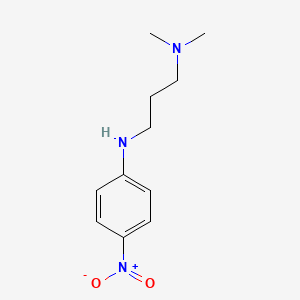
N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine
Cat. No. B8698425
Key on ui cas rn:
25238-54-4
M. Wt: 223.27 g/mol
InChI Key: HJMLCGPNMFWONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05240780
Procedure details


34. In a 125 mL flask were mixed 14.11 g. (0.10 mole) of 4-fluoronitrobenzene, 10.22 g. (0.10 mole) of 3-(dimethylamino) propylamine and 5.00 g. (0.12 mole) of dry sodium fluoride. Upon warming, a reaction began, and after an hour the mixture was heated to 150° C. for an hour. The mixture was cooled below 100° and treated with 400 mL water containing 0.10 mole sodium hydroxide at 60° C. for one hour; it was then chilled to solidify the freed amine and the aqueous phase was decanted off. After three water washings and drying, the crude product was dissolved in methyl tertiary butyl ether, filtered and evaporated to dryness, giving 19.69 g. (88% yield) of N-(3-dimethylaminopropyl) 4-nitroaniline, m.p. 60°-61.5° C. A 2.23 g. (0.01 mole) portion of this product was dissolved in 15 mL of acetone and treated with 2.13 g. (0.015 mole) of methyl iodide in a closed vessel. There was an immediate reaction and presently a yellow solid was suddenly precipitated. The mixture was warmed for 1/2 hour at 50° C. cooled, filtered, washed with acetone, and dried; the remaining solid, weighing 3.31 g., m.p. 210°-211.5° C., represented a 90% yield of Dye No. 34.




[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Yield
88%
Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH3:11][N:12]([CH3:17])[CH2:13][CH2:14][CH2:15][NH2:16].[F-].[Na+].O>>[CH3:11][N:12]([CH3:17])[CH2:13][CH2:14][CH2:15][NH:16][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCCN)C
|
Step Three
|
Name
|
|
|
Quantity
|
0.12 mol
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
[Compound]
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
34. In a 125 mL flask were mixed 14.11 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon warming
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled below 100°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
it was then chilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous phase was decanted off
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After three water washings and drying
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the crude product was dissolved in methyl tertiary butyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving 19.69 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(CCCNC1=CC=C(C=C1)[N+](=O)[O-])C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
